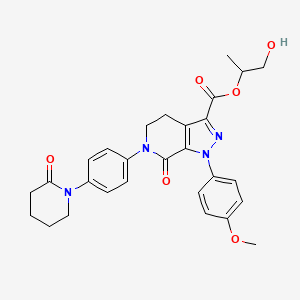
Apixaban PG Ester-II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apixaban PG Ester-II is a derivative of apixaban, a highly potent and selective inhibitor of blood coagulation factor Xa. Apixaban is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, including stroke prevention in non-valvular atrial fibrillation, thromboprophylaxis following hip or knee replacement surgery, and treatment of deep vein thrombosis and pulmonary embolism .
Preparation Methods
The synthesis of Apixaban PG Ester-II involves several steps, starting from inexpensive precursors such as 4-chloronitrobenzene and piperidine. The process includes an eight-step procedure where sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a carbon dioxide atmosphere . This results in the construction of two lactams, which are key intermediates in the synthesis of apixaban . The reactions are highly efficient and occur under mild conditions, making the process practical for industrial production .
Chemical Reactions Analysis
Apixaban PG Ester-II undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium chlorite for oxidation and piperidine for substitution . The major products formed from these reactions are lactams, which are crucial intermediates in the synthesis of apixaban . The amidation reaction to convert the glycol ester to apixaban proceeds much faster than using conventional alkyl esters .
Scientific Research Applications
Apixaban PG Ester-II has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of apixaban, a widely used anticoagulant . In biology and medicine, apixaban is used for the prevention and treatment of thromboembolic disorders, making it a critical component in cardiovascular research . Industrially, the efficient synthesis of this compound contributes to the large-scale production of apixaban, ensuring its availability for clinical use .
Mechanism of Action
Apixaban PG Ester-II, like apixaban, exerts its effects by inhibiting factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the blood coagulation cascade . By binding reversibly to the active site of factor Xa, apixaban prevents thrombin generation and thrombus development . This inhibition reduces fibrin formation and platelet aggregation, thereby preventing clot formation .
Comparison with Similar Compounds
Apixaban PG Ester-II is unique compared to other factor Xa inhibitors such as rivaroxaban, edoxaban, and betrixaban . While all these compounds inhibit factor Xa, apixaban has a predictable pharmacokinetic and pharmacodynamic profile, low potential for food or drug interactions, and does not require routine monitoring . This makes apixaban, and by extension this compound, a potentially useful option for simplifying anticoagulation treatment .
Similar Compounds::- Rivaroxaban
- Edoxaban
- Betrixaban
These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and clinical applications .
Properties
Molecular Formula |
C28H30N4O6 |
|---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
1-hydroxypropan-2-yl 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C28H30N4O6/c1-18(17-33)38-28(36)25-23-14-16-31(20-8-6-19(7-9-20)30-15-4-3-5-24(30)34)27(35)26(23)32(29-25)21-10-12-22(37-2)13-11-21/h6-13,18,33H,3-5,14-17H2,1-2H3 |
InChI Key |
DWFNOJQORWEWLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC(=O)C1=NN(C2=C1CCN(C2=O)C3=CC=C(C=C3)N4CCCCC4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



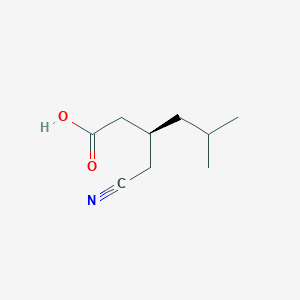
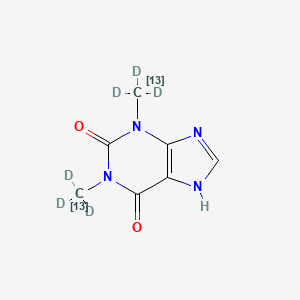

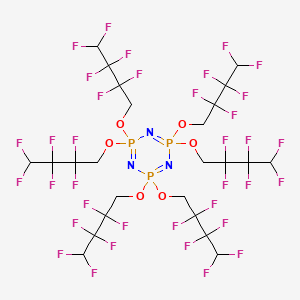
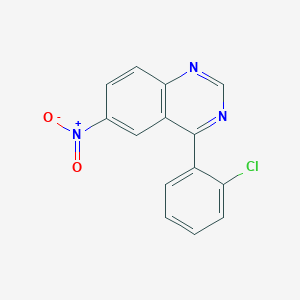

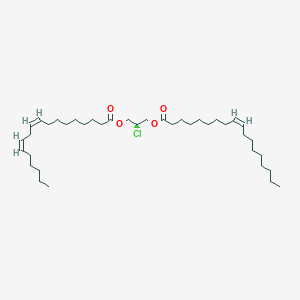
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
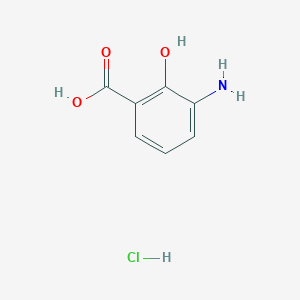
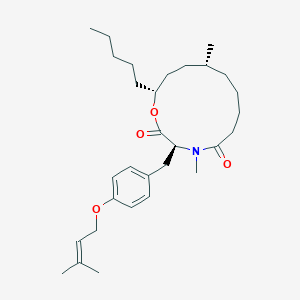
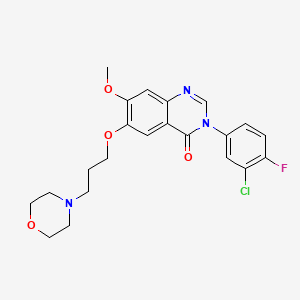
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
